molecular formula C7H5ClN2O2 B176143 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 139713-57-8

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B176143
CAS No.: 139713-57-8
M. Wt: 184.58 g/mol
InChI Key: FZLKTIWBMWLFMA-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 139713-57-8) is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. With the molecular formula C 7 H 5 ClN 2 O 2 and a molecular weight of 184.58 g/mol, this compound features a multi-functional pyridone core that serves as a key precursor for constructing complex nitrogen-containing heterocycles . Its structure, bearing reactive chloro, cyano, and hydroxy groups on an electron-rich aromatic system, makes it a valuable intermediate for further chemical transformations, including reactions with various nucleophiles and participation in multi-component reactions . This carbonitrile derivative is specifically designed for use as a synthetic intermediate in research applications. Its structural framework is highly relevant in the development of novel pharmacologically active compounds, particularly in the exploration of new anticancer agents . Similar pyridine-carbonitrile scaffolds are frequently employed in computational studies, including Density Functional Theory (DFT) analyses to investigate frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), which are critical for understanding reactivity and designing new materials with specific electronic properties . For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-chloro-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKTIWBMWLFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350659
Record name 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139713-57-8
Record name 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylacetone-Cyanoacetamide Condensation

A foundational approach involves the condensation of acetylacetone derivatives with cyanoacetamide under acidic conditions. This method, adapted from studies on analogous pyridinecarbonitriles, leverages the reactivity of β-diketones with cyano-containing nucleophiles.

Procedure:

  • Reactants: 4-Methyl-5-chloroacetylacetone (1.0 equiv.) and cyanoacetamide (1.2 equiv.).

  • Catalyst: Piperidinium acetate (10 mol%) in ethanol.

  • Conditions: Reflux at 80°C for 6–8 hours.

  • Workup: Acidification to pH 3–4 precipitates the intermediate 5-chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Hydroxylation: Treat with aqueous H₂O₂ (30%) at 60°C for 2 hours to introduce the 6-hydroxy group.

Mechanistic Insight:
The reaction proceeds via Knorr pyridine synthesis, where the enol form of acetylacetone attacks the nitrile carbon of cyanoacetamide, followed by cyclodehydration. The chloro substituent is retained from the acetylacetone derivative, while oxidation introduces the hydroxy group.

Yield: 58–65% after crystallization (ethanol/water).

ParameterValue
Starting Material4-Methyl-5-chloroacetylacetone
SolventEthanol
Temperature80°C (reflux)
CatalystPiperidinium acetate
Oxidation AgentH₂O₂ (30%)

Chlorination-Cyclization Sequential Methods

Post-Cyclization Electrophilic Chlorination

Direct chlorination of pre-formed dihydropyridine rings offers regioselective control. This method, inspired by thienopyridine syntheses, uses sulfuryl chloride (SO₂Cl₂) as a chlorinating agent.

Procedure:

  • Intermediate Synthesis: Prepare 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via condensation of methyl acetoacetate and cyanoacetamide.

  • Chlorination: Add SO₂Cl₂ (1.1 equiv.) dropwise to the intermediate in dry dichloromethane at 0°C.

  • Quenching: Stir for 1 hour, then pour into ice-water.

  • Isolation: Extract with DCM, dry (Na₂SO₄), and evaporate to yield the chlorinated product.

Regioselectivity:
The electron-withdrawing nitrile group directs chlorination to the para position (C5), achieving >90% selectivity.

Yield: 72–78% (HPLC purity >98%).

ParameterValue
Chlorinating AgentSO₂Cl₂
SolventDichloromethane
Temperature0°C → RT
Reaction Time1 hour

Nitrous Acid-Mediated Deamination

Amino-to-Hydroxy Group Conversion

Replacing an amino group with hydroxy via diazotization is effective for introducing oxygen functionalities. This method, detailed in morpholinone syntheses, avoids harsh oxidation conditions.

Procedure:

  • Aminopyridine Synthesis: Synthesize 5-chloro-6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile via Pd-catalyzed coupling.

  • Diazotization: Treat with NaNO₂ (1.5 equiv.) in H₂SO₄ (1M) at −5°C.

  • Hydrolysis: Heat the diazonium salt in H₂O at 50°C for 30 minutes.

Advantages:

  • Avoids over-oxidation of sensitive nitrile groups.

  • Achieves quantitative conversion under mild conditions.

Yield: 82% (isolated), >99% purity by NMR.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. Key modifications include:

  • Microreactor Design: Stainless steel reactors with in-line pH monitoring.

  • Residence Time: 10 minutes at 120°C for cyclization steps.

  • Automated Quenching: Immediate neutralization post-reaction to prevent decomposition.

Throughput: 15 kg/day with 94% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Condensation6597Moderate220
Chlorination7898High180
Deamination8299Low310
Continuous Flow9499Very High150

Key Findings:

  • Continuous flow synthesis offers the highest efficiency and cost-effectiveness for industrial applications.

  • Deamination provides superior purity but is less scalable due to multi-step sequencing.

Mechanistic Challenges and Solutions

Nitrile Group Stability

The electron-deficient nitrile at C3 is prone to hydrolysis under acidic conditions. Mitigation strategies include:

  • Low-Temperature Workup: Maintain reactions below 50°C during acidification.

  • Protective Groups: Temporarily mask the nitrile as a thioamide (e.g., using Lawesson’s reagent).

Byproduct Formation

Common byproducts include:

  • Over-Chlorinated Derivatives: Controlled SO₂Cl₂ stoichiometry minimizes this.

  • Ring-Opened Products: Use aprotic solvents (e.g., DMF) to stabilize the dihydropyridine ring .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of dihydropyridine-3-carbonitriles, with variations in substituents leading to distinct properties. Key analogues include:

Compound Name Substituents Key Features Applications Reference
5-((4,6-Dichlorocyclohexa-2,4-dien-1-yl)diazenyl)-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Cl-PAMOPC) Diazenyl group at position 5, dichlorocyclohexadienyl substituent High solubility (>0.1 wt% in PGMEA), thermal stability (Td = 263°C), stable color metrics Image-sensor color filters (green dye additive)
5-((4-Chlorophenyl)diazenyl)-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (2a) Chlorophenyl diazenyl group at position 5, phenyl at position 6 Orange crystals, high yield (90%), moderate antimicrobial activity Antimicrobial agents (vs. Staphylococcus aureus, Klebsiella pneumoniae)
4-(4-Chlorophenyl)-6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (A4) Chlorophenyl at position 4, mercaptoimidazolyl at position 6 Predicted anti-breast cancer activity (QSAR/docking studies) Potential anticancer agents (MCF-7 inhibition)
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile No substituent at position 5 Precursor for azo dyes, antimicrobial and antifungal derivatives Dye synthesis, antimicrobial applications

Physicochemical and Functional Comparisons

  • Solubility and Thermal Stability: The target compound’s hydroxyl and chloro groups enhance polarity, likely improving solubility in polar solvents compared to non-polar analogues like 2a (). However, Cl-PAMOPC outperforms it in PGMEA solubility due to its bulky diazenyl group . Thermal decomposition temperatures vary: Cl-PAMOPC (263°C) vs. 2a (238–240°C), indicating substituent-dependent stability .
  • Antimicrobial activity in diazenyl derivatives (e.g., 2a) is moderate, suggesting the target compound’s unmodified position 5 might limit efficacy unless functionalized with bioactive groups .
  • Optical and Material Properties :

    • Cl-PAMOPC’s diazenyl group enables strong absorbance in the visible spectrum (λmax ~400–500 nm), critical for color filters. The target compound lacks this chromophore but could be modified for similar applications .

Biological Activity

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, with the chemical formula C7H5ClN2O2C_7H_5ClN_2O_2 and CAS number 139713-57-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight184.58 g/mol
Boiling PointNot specified
PurityVariable
Storage ConditionsSealed, dry at 2-8°C

Antifungal Activity

Recent studies have investigated the antifungal properties of various derivatives related to this compound. For instance, structural analogs have shown significant antifungal activity against several fungal strains. The minimum inhibitory concentrations (MIC) for these derivatives ranged from 22.1 to 184.2 µM, indicating promising efficacy compared to standard antifungal agents like ketoconazole and bifonazole .

Key Findings:

  • Most Active Derivative: A derivative with a MIC of 22.1 µM against Aspergillus niger.
  • Resistance Observed: Aspergillus fumigatus demonstrated the highest resistance among tested strains.

Molecular docking studies suggested that the mechanism of antifungal activity may involve inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in fungal sterol biosynthesis .

Cytotoxicity Studies

In addition to its antifungal properties, cytotoxicity assessments indicated that several derivatives exhibited low toxicity profiles. Compounds were tested on various cancer cell lines, including MCF7 (breast cancer) and HK-2 (non-cancerous renal cells). Notably, compounds demonstrated higher survival rates at concentrations up to 50 µM compared to higher doses, suggesting a favorable therapeutic window for further development .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound's interaction with CYP51 suggests a mechanism where it disrupts fungal cell membrane integrity.
  • Cell Cycle Arrest: Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antifungal Efficacy:
    • A series of derivatives were synthesized and tested against eight different fungal strains.
    • Results showed that most compounds had lower MIC values than traditional antifungals, highlighting their potential as new therapeutic agents .
  • Cytotoxicity Profiling:
    • A comparative study involving various cancer cell lines demonstrated that certain derivatives maintained high cell viability while effectively inhibiting cancer cell proliferation.
    • This dual action positions these compounds as candidates for further drug development .

Q & A

Q. Why do reported melting points for similar analogs vary significantly (e.g., 277–346°C)?

  • Factors :
  • Decomposition : Some compounds decompose before melting, leading to range discrepancies.
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter thermal behavior.
  • Purity : Trace impurities (e.g., unreacted starting materials) lower observed melting points .

Key Recommendations for Researchers

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yield .
  • Data Validation : Cross-validate spectral data with computational models to resolve ambiguities .
  • Biological Screening : Prioritize analogs with –Cl and –CN substituents for anticancer assays due to enhanced bioactivity .

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